molecular formula C17H27N3O3 B12486997 ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate

ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate

Cat. No.: B12486997
M. Wt: 321.4 g/mol
InChI Key: DRTPGBZKHHCRTG-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often use readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound may interfere with signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-cyclohexyl-3-(3-imidazol-1-ylpropylamino)-3-oxopropanoate

InChI

InChI=1S/C17H27N3O3/c1-2-23-17(22)15(14-7-4-3-5-8-14)16(21)19-9-6-11-20-12-10-18-13-20/h10,12-15H,2-9,11H2,1H3,(H,19,21)

InChI Key

DRTPGBZKHHCRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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